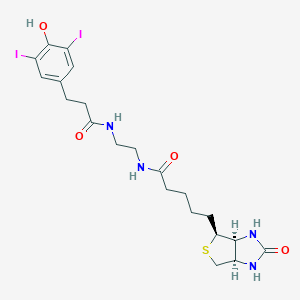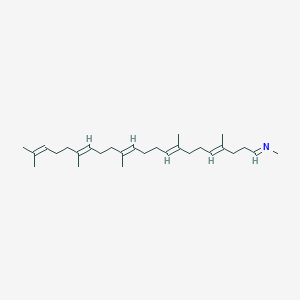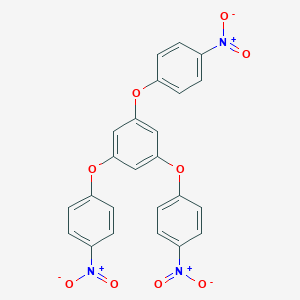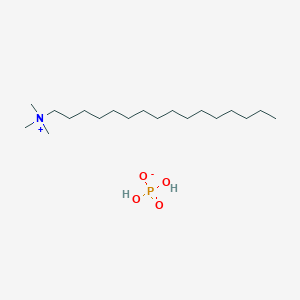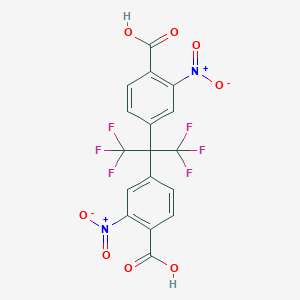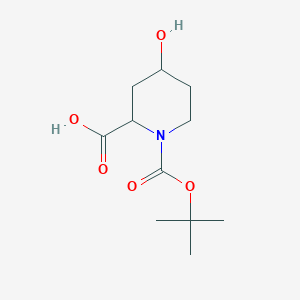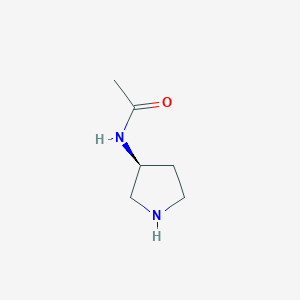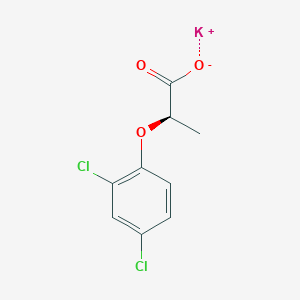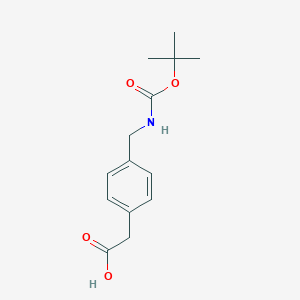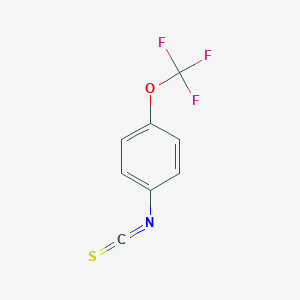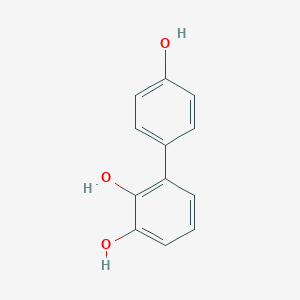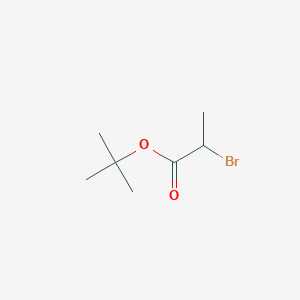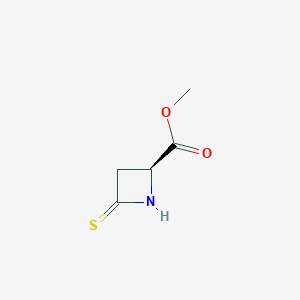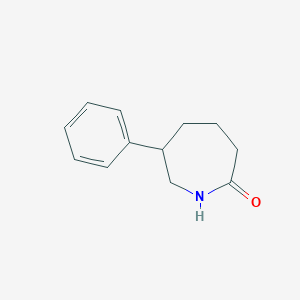
6-Phenylazepan-2-one
概要
説明
Synthesis Analysis
The synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives, which are closely related to 6-Phenylazepan-2-one, has been achieved through a green and efficient one-pot method. This process utilizes an Ugi four-center, three-component reaction of 6-aminohexanoic acid, aromatic aldehydes, and isocyanide derivatives in water, under reflux conditions without a catalyst (Rasouli et al., 2012). Additionally, an efficient vapor-phase catalytic synthesis of 1-Phenylazepane, closely related to the target molecule, from aniline and 1,6-hexanediol over CoO/SiO2-Al2O3 catalyst demonstrates the compound's potential for high-yield production (Qi, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, providing insights into the compound's geometric configuration and electronic structure. For example, the structure of 4-Phenyl-1,3,4,4H-thiadiazin-5(6H)-one was determined, highlighting the importance of such analyses in understanding the molecular foundation of 6-Phenylazepan-2-one and its derivatives (Matsubara et al., 1983).
Chemical Reactions and Properties
The chemical reactivity of 6-Phenylazepan-2-one derivatives has been explored through various reactions, including acylation and cyclization, to produce novel compounds with potential pharmacological activities. For instance, the synthesis and reactivity studies of 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one with nucleophiles have yielded new pyrazole-type compounds and 1,5-benzodiazepines, indicating the versatility of 6-Phenylazepan-2-one derivatives in chemical synthesis (Ait‐Baziz et al., 2004).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of novel copolymers synthesized from phenylazepane-2-one, have been thoroughly investigated. These studies demonstrate the compound's potential for applications in materials science, highlighting its good solubility in common solvents and thermal stability up to 333 °C (Kherroub et al., 2020).
Chemical Properties Analysis
The chemical properties of 6-Phenylazepan-2-one and its derivatives, including their reactivity and potential as intermediates in organic synthesis, have been a focus of recent research. For example, the synthesis and anti-bacterial screening of derivatives highlight the compound's utility in developing new therapeutic agents (Mir & Mulwad, 2009).
科学的研究の応用
Vapor-Phase Synthesis : "6-Phenylazepan-2-one" (1-Phenylazepane) is synthesized from aniline and 1,6-hexanediol using a CoO/SiO2-Al2O3 catalyst. This process demonstrates high activity and selectivity in the synthesis of 1-Phenylazepane, offering potential in industrial applications (Qi, 2011).
Conductive Copolymers : A novel conductive copolymer, poly[(phenylazepane-2-one)-co-(pyrrole)], was synthesized, combining the properties of conductivity and solubility. This polymer demonstrates potential in electronic applications due to its solubility in common solvents and thermal stability up to 333°C (Kherroub et al., 2020).
Pharmaceutical Research : Phenylazepan-2-one derivatives were explored for their potential in pharmaceutical applications. This includes studies on their immunosuppressive activities, interactions with receptors, and potential as prodrug carriers (Zhu et al., 2001), (Kiuchi et al., 2000).
Material Science : Development of conductive polymers such as poly(phenylazepane-2-one-furan) for improved solubility and thermal properties. This has implications in the electronics industry, where solubility and stability of materials are crucial (Kherroub et al., 2021).
Phenylpropanoid Pathway Research : Studies on the biosynthesis and regulation of phenylpropanoids, which are derived from phenylalanine, a related compound. This research is significant for understanding plant biology and developing agricultural products (Deng & Lu, 2017).
Nutraceutical Applications : Exploring the enhancement of nutraceutical values in cereals and legumes through phenylpropanoid derivatives. This research has implications for food science and human health (Dwivedi et al., 2016).
特性
IUPAC Name |
6-phenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-8-4-7-11(9-13-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJOWXUDDXVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509329 | |
| Record name | 6-Phenylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylazepan-2-one | |
CAS RN |
112093-43-3 | |
| Record name | 6-Phenylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

